Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-
CAS No.: 596112-16-2
Cat. No.: VC20279571
Molecular Formula: C13H17BrO
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 596112-16-2 |
|---|---|
| Molecular Formula | C13H17BrO |
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 2-[2-[2-(bromomethyl)but-3-enyl]phenyl]ethanol |
| Standard InChI | InChI=1S/C13H17BrO/c1-2-11(10-14)9-13-6-4-3-5-12(13)7-8-15/h2-6,11,15H,1,7-10H2 |
| Standard InChI Key | VESPNIUAUNUNHS-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CC1=CC=CC=C1CCO)CBr |
Introduction
Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-, is a complex organic compound featuring a benzene ring, an alcohol functional group, and a brominated butenyl side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and potential reactivity. The molecular formula of this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 257.17 g/mol, indicating the presence of bromine and an alcohol group.
Synthesis Methods
The synthesis of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- typically involves multiple steps, including the bromination of a precursor compound followed by a reaction with an alcohol. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve purity and yield.
Chemical Reactivity
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the benzene ring. These properties can stabilize intermediates during chemical reactions, making it useful in various organic synthesis pathways.
Biological Applications
Benzeneethanol derivatives are studied for their potential roles in inhibiting specific enzymes or pathways. For example, similar compounds have been investigated for their ability to inhibit histone deacetylases, which are crucial in regulating gene expression.
Environmental and Pharmacological Considerations
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Hydrophobicity: The compound's hydrophobic nature, indicated by its partition coefficient (logP), affects its biological activity and environmental behavior.
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Pharmacological Effects: Detailed quantitative data on binding affinities and specific interactions are necessary to understand its pharmacological effects fully.
Scientific Uses
Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-, has several scientific applications due to its unique chemical structure and reactivity. It is used in organic synthesis and medicinal chemistry research, particularly for developing new compounds with potential biological activities.
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